molecular formula C19H23NO3S B4766816 N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide

N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4766816
M. Wt: 345.5 g/mol
InChI Key: PCBDVIQVSFTATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide, also known as CP-96345, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and drug development.

Mechanism of Action

N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide exerts its effects by binding to the pore-forming subunit of the T-type calcium channels, thereby blocking the flow of calcium ions into the cell. This leads to a reduction in neuronal excitability and neurotransmitter release, which can alleviate symptoms of neurological disorders. This compound has been shown to have a high degree of selectivity for T-type calcium channels, making it a potentially safer and more effective alternative to existing drugs that target these channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the suppression of epileptic seizures, the reduction of neuropathic pain, and the prevention of migraine attacks. It has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosages and treatment regimens for this compound.

Advantages and Limitations for Lab Experiments

N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its high degree of selectivity for T-type calcium channels, its ability to penetrate the blood-brain barrier, and its potential to be used in combination with other drugs for synergistic effects. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to study its effects on ion channels.

Future Directions

There are several future directions for research on N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide, including the development of more potent and selective analogs, the investigation of its effects on other ion channels and receptors, and the exploration of its potential as a therapeutic agent for other neurological and non-neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying its effects and to optimize its dosages and treatment regimens for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential applications in pharmacology and drug development. Its selective inhibition of T-type calcium channels makes it a promising candidate for the treatment of neurological disorders such as epilepsy, neuropathic pain, and migraine. However, further research is needed to fully understand its mechanisms of action and to optimize its dosages and treatment regimens for clinical use.

Scientific Research Applications

N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential applications in pharmacology, particularly as a modulator of ion channels in the central nervous system. It has been shown to selectively inhibit the activity of the T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. This makes this compound a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy, neuropathic pain, and migraine.

properties

IUPAC Name

N-(4-cyclopentyloxyphenyl)-1-(2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15-6-2-3-7-16(15)14-24(21,22)20-17-10-12-19(13-11-17)23-18-8-4-5-9-18/h2-3,6-7,10-13,18,20H,4-5,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBDVIQVSFTATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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